molecular formula C17H28O3 B8549060 4-(11-Hydroxyundecyl)benzene-1,2-diol CAS No. 22421-10-9

4-(11-Hydroxyundecyl)benzene-1,2-diol

Cat. No.: B8549060
CAS No.: 22421-10-9
M. Wt: 280.4 g/mol
InChI Key: SAHSKSKDVMHNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(11-Hydroxyundecyl)benzene-1,2-diol is a synthetic organic compound featuring a catechol (benzene-1,2-diol) moiety attached to a long-chain hydroxyalkyl group. This structure combines a phenolic core, known for its redox activity, with a lipophilic carbon chain, making it a compound of interest in several research areas. Its potential research applications are derived from the known properties of its structural components. The catechol group is a key pharmacophore recognized for its potent antioxidant activity, capable of scavenging free radicals and acting as a metal chelator. Researchers may investigate this compound as a model antioxidant to study oxidative stress in biological systems or as a stabilizer in polymer science. The extended 11-hydroxyundecyl chain enhances lipid solubility, which could be utilized in studies concerning lipid bilayer interactions, the development of surfactant molecules, or as a synthetic intermediate for creating more complex lipidated catechols. The primary mechanism of action for the catechol group is believed to involve the donation of hydrogen atoms from its phenolic hydroxyl groups to free radicals, thereby terminating chain-propagation reactions. It may also chelate pro-oxidant metal ions, preventing them from catalyzing oxidative damage. The long alkyl chain serves to anchor the molecule within hydrophobic environments, such as the interior of cell membranes or lipid droplets, positioning the reactive catechol group at the interface. This product, this compound, is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22421-10-9

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

4-(11-hydroxyundecyl)benzene-1,2-diol

InChI

InChI=1S/C17H28O3/c18-13-9-7-5-3-1-2-4-6-8-10-15-11-12-16(19)17(20)14-15/h11-12,14,18-20H,1-10,13H2

InChI Key

SAHSKSKDVMHNLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCCCCCCCCO)O)O

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 4 11 Hydroxyundecyl Benzene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the compound's structure can be assembled.

Proton NMR (¹H NMR) Analysis of Undecyl and Aromatic Resonances

The ¹H NMR spectrum of 4-(11-Hydroxyundecyl)benzene-1,2-diol provides distinct signals corresponding to the aromatic protons and the protons of the undecyl chain. Protons attached to the aromatic ring are deshielded and typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. The specific substitution pattern on the benzene (B151609) ring influences the exact chemical shifts and splitting patterns of these protons.

The aliphatic undecyl chain presents a series of resonances in the upfield region. The methylene (B1212753) group protons adjacent to the terminal hydroxyl group (-CH₂OH) are deshielded by the electronegative oxygen atom and are expected to appear around 3.6 ppm, typically as a triplet. The benzylic protons (-Ar-CH₂-) are also shifted downfield to approximately 2.5 ppm. The bulk of the methylene protons in the middle of the alkyl chain are shielded and produce a large, overlapping multiplet in the 1.2-1.6 ppm range. The hydroxyl protons from both the alcohol and the catechol moieties are often observed as broad singlets, and their chemical shifts can vary depending on solvent and concentration.

Expected ¹H NMR Chemical Shifts

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic (Ar-H) 6.5 - 6.8 Multiplet
Terminal Methylene (-CH₂OH) ~ 3.6 Triplet
Benzylic Methylene (Ar-CH₂-) ~ 2.5 Triplet
Aliphatic Chain (-CH₂-)n 1.2 - 1.6 Multiplet

Carbon-13 NMR (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT-135) for Carbon Framework Assignment

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons typically appear in the 115-150 ppm region. The carbons bearing the hydroxyl groups on the catechol ring (C-OH) are the most deshielded among the aromatic carbons.

In the aliphatic chain, the carbon atom of the terminal methylene group attached to the hydroxyl function (-CH₂OH) is expected around 60-65 ppm. The benzylic carbon (Ar-CH₂) would likely resonate near 35 ppm, while the other methylene carbons of the chain would appear in the 25-35 ppm range.

DEPT-135 is a crucial experiment for distinguishing between different types of carbon atoms based on the number of attached protons. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons, which have no attached protons, are not observed in DEPT spectra. This technique allows for the unambiguous assignment of the numerous methylene signals from the undecyl chain and the methine signals from the aromatic ring.

Expected ¹³C NMR and DEPT-135 Data

Carbon Type Expected Chemical Shift (δ, ppm) DEPT-135 Phase
Aromatic (Ar C-OH) 140 - 150 Not Observed (Quaternary)
Aromatic (Ar C-H) 115 - 125 Positive
Aromatic (Ar-C-Alkyl) ~130 Not Observed (Quaternary)
Terminal Methylene (-CH₂OH) 60 - 65 Negative
Benzylic Methylene (Ar-CH₂-) ~35 Negative

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₇H₂₈O₃. Using the masses of the most abundant isotopes (¹²C = 12.0000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass can be determined with high accuracy. This exact mass measurement is a critical step in confirming the identity of the compound.

Calculated Exact Mass

Property Value
Molecular Formula C₁₇H₂₈O₃

Tandem Mass Spectrometry (MS/MS) for Structural Connectivity Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (in this case, the molecular ion of the target compound) to generate a series of product ions. The analysis of these fragments provides valuable information about the molecule's structural connectivity.

For this compound, fragmentation is expected to occur at several key points. A common fragmentation pathway for long-chain alkylbenzenes is benzylic cleavage, which would involve the breaking of the bond between the first and second carbons of the alkyl chain, leading to a stable benzylic cation. Cleavage along the alkyl chain can also occur, resulting in a series of fragment ions separated by 14 Da (the mass of a CH₂ group). The loss of water (18 Da) from the terminal hydroxyl group or the catechol hydroxyls is also a probable fragmentation event.

Expected MS/MS Fragmentation Patterns

Precursor Ion (m/z) Proposed Neutral Loss Major Fragment Ion (m/z) Interpretation
280.20 H₂O 262.19 Loss of water from a hydroxyl group
280.20 C₁₀H₂₁O 123.04 Benzylic cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would be characterized by several key absorption bands.

A prominent, broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups, with the broadening due to hydrogen bonding. Absorptions corresponding to the C-H stretching of the aromatic ring would appear just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹. The aliphatic C-H stretching from the long undecyl chain would be observed as strong, sharp peaks in the 2850-2960 cm⁻¹ region. Additionally, characteristic C=C stretching vibrations from the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity/Shape
Hydroxyl (-OH) O-H Stretch 3200 - 3550 Broad, Strong
Aromatic C-H C-H Stretch 3030 - 3100 Medium
Aliphatic C-H C-H Stretch 2850 - 2960 Strong, Sharp
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Weak

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized organic compounds. The unique structure of this compound, with its polar catechol and hydroxyl moieties and a nonpolar undecyl chain, necessitates the use of various chromatographic methods to achieve a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and quantifying the amount of this compound. A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase, which is well-suited for separating compounds with both hydrophobic and hydrophilic character.

The long undecyl chain of the molecule provides strong retention on a C18 (octadecylsilyl) column, while the polar diol and terminal hydroxyl groups allow for elution with a polar mobile phase, typically a mixture of acetonitrile or methanol and water. mdpi.comnih.gov The inclusion of a small amount of acid, such as acetic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups. mdpi.com Detection is commonly achieved using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths, with a characteristic wavelength for the benzene-1,2-diol chromophore typically being around 280 nm. mdpi.com

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified standard.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 150 mm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Acetic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 280 nm
Column Temperature 30 °C
Expected Retention Time 8.5 min
Purity Assessment >98% (based on peak area)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring the progress of the synthesis of this compound and for guiding its subsequent purification. ksu.edu.saresearchgate.netocl-journal.org Due to the compound's moderate polarity, silica gel is a suitable stationary phase.

A variety of mobile phase systems can be employed to achieve good separation of the product from starting materials and byproducts. A common mobile phase for phenolic compounds is a mixture of a nonpolar solvent like hexane or toluene and a more polar solvent such as ethyl acetate or acetone. researchgate.netnih.gov The addition of a small amount of formic or acetic acid can improve the resolution of acidic compounds like catechols. nih.gov

After development, the spots on the TLC plate can be visualized under UV light (typically at 254 nm), where the aromatic catechol ring will quench the fluorescence of the indicator in the silica gel. Further visualization can be achieved by staining the plate with a reagent that reacts with phenols, such as a potassium permanganate solution or a ferric chloride solution, which will produce a colored spot. The retention factor (Rf) value is calculated to identify the compound and assess its purity relative to standards.

Table 2: Typical TLC Conditions for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254 TLC plates
Mobile Phase Hexane:Ethyl Acetate (1:1, v/v) with 1% Acetic Acid
Visualization UV light (254 nm) and Potassium Permanganate stain
Expected Rf Value ~0.45
Application Monitoring reaction completion and identifying fractions during column chromatography purification.

While Gel Permeation Chromatography (GPC) is not typically used for the analysis of small molecules like this compound itself, it becomes a critical technique when this compound is used as a monomer or functionalizing agent to create polymers. For instance, if the terminal hydroxyl group or the catechol moiety is used for polymerization, GPC is employed to determine the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the resulting polymer. lcms.cz

The analysis is performed by dissolving the polymer in a suitable solvent, such as tetrahydrofuran (THF) or chloroform, and passing it through a column packed with porous gel beads. lcms.cz Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to a greater extent and elute later. The elution profile is typically monitored by a refractive index (RI) detector. Calibration with polymer standards of known molecular weight (e.g., polystyrene) is necessary to obtain accurate molecular weight information. lcms.cz

Table 3: Illustrative GPC Parameters for a Polymer Derived from this compound

ParameterValue
Instrument Agilent 1260 Infinity GPC/SEC System
Columns 2 x PLgel MIXED-D columns in series
Mobile Phase Tetrahydrofuran (THF)
Flow Rate 1.0 mL/min
Detector Differential Refractive Index (DRI)
Calibration Polystyrene standards
Expected Results Mn = 15,000 g/mol , Mw = 25,000 g/mol , PDI = 1.67

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and sometimes other elements (like oxygen) in a sample. rsc.org This analysis is crucial for validating the empirical formula of a newly synthesized compound like this compound (C₁₇H₂₈O₃). The experimentally determined percentages of carbon and hydrogen are compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. rsc.org

Table 4: Elemental Analysis Data for this compound

ElementTheoretical %Found %Deviation %
Carbon (C) 72.8272.65-0.17
Hydrogen (H) 10.0610.15+0.09

The data presented in the table above shows a very close correlation between the theoretical and experimentally found percentages for carbon and hydrogen, confirming the empirical formula of the synthesized compound.

Chemical Transformations and Reaction Mechanisms of 4 11 Hydroxyundecyl Benzene 1,2 Diol

Reactivity of the Benzene-1,2-diol Moiety

The catechol group is the most reactive part of the molecule. Its two hydroxyl groups are vicinal (on adjacent carbon atoms), which confers specific properties, and they strongly activate the aromatic ring towards electrophilic attack.

The vicinal diol arrangement on the benzene (B151609) ring is susceptible to oxidation and acts as an excellent chelating agent for metal ions.

Oxidation to ortho-Quinones: The catechol moiety can be readily oxidized to form the corresponding ortho-quinone. This two-electron oxidation can be achieved using a variety of oxidizing agents, including silver oxide (Ag₂O), tyrosinase, or electrochemical methods. scribd.commarquette.edu The resulting 4-(11-hydroxyundecyl)-ortho-benzoquinone is a highly reactive species. Due to the presence of an alkyl substituent at the 4-position, this o-quinone can potentially isomerize to a tautomeric para-quinone methide, a reactive intermediate. nih.govnih.govresearchgate.net This transformation is dependent on the reaction conditions and the nature of the substituents. nih.govnih.gov

Chelation of Metal Ions: Catechols are well-known for their ability to form stable complexes with a wide range of metal ions. The two adjacent hydroxyl groups act as a bidentate ligand, chelating metals such as iron(III), copper(II), titanium(IV), and zinc(II). nih.govoup.comscience.govresearchgate.net The formation of these complexes can alter the redox properties of the catechol ring and is often pH-dependent. nih.govresearchgate.net For instance, the interaction with Fe(III) ions can lead to the formation of intensely colored complexes. oup.com

Table 1: Selected Reactions of the Catechol Moiety
Reaction TypeReagent(s)Product TypeNotes
OxidationAg₂O, Tyrosinase, Electrochemical methodsortho-QuinoneThe product is a reactive electrophile. scribd.comnih.gov
ChelationFe(III), Cu(II), Zn(II) saltsMetal-catecholate complexFormation is typically pH-dependent. nih.govoup.com

The benzene ring of 4-(11-hydroxyundecyl)benzene-1,2-diol is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of the two hydroxyl groups and the weaker activating effect of the alkyl group. masterorganicchemistry.comyoutube.com These substituents are ortho, para-directors. libretexts.org

The available positions for substitution on the ring are C3, C5, and C6. The directing effects of the existing substituents can be analyzed to predict the regioselectivity:

-OH at C1: Directs incoming electrophiles to positions C2 (blocked) and C6.

-OH at C2: Directs incoming electrophiles to positions C1 (blocked) and C3.

-Alkyl at C4: Directs incoming electrophiles to positions C3 and C5.

Considering the combined influence, the positions C3, C5, and C6 are all activated. However, the C3 and C6 positions are ortho to a hydroxyl group, making them highly activated. The C5 position is ortho to the alkyl group and meta to the C1-hydroxyl group. Therefore, substitution is most likely to occur at the C3 and C6 positions, which benefit from the strong activating and directing effects of the adjacent hydroxyl groups. Steric hindrance is minimal at these positions. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield predominantly 3- and 6-substituted products. masterorganicchemistry.comresearchgate.netstudysmarter.co.uk

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionElectrophileMajor Product Position(s)Rationale
NitrationNO₂⁺C3, C6Strong directing effect from adjacent -OH groups. youtube.com
BrominationBr⁺ (from Br₂)C3, C6Strong directing effect from adjacent -OH groups. masterorganicchemistry.com
Friedel-Crafts AcylationRCO⁺C3, C6Strong directing effect from adjacent -OH groups. masterorganicchemistry.com

Transformations Involving the Terminal Hydroxyl Group

The primary hydroxyl group at the end of the undecyl chain is a versatile functional group that can undergo a variety of common alcohol reactions, such as conversion to esters and ethers.

Esterification: The terminal hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.comorganic-chemistry.org To drive the equilibrium towards the product, an excess of one reactant can be used, or the water byproduct can be removed. organic-chemistry.org This method is effective for long-chain alcohols. oup.com

Etherification: Ethers can be synthesized via the Williamson ether synthesis. wikipedia.orglumenlearning.comchemistrytalk.org This SN2 reaction involves deprotonating the terminal alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from a primary alkyl halide. chemistrytalk.orgmasterorganicchemistry.com Since the hydroxyl group in this compound is primary and unhindered, this reaction is expected to proceed efficiently. wikipedia.orgmasterorganicchemistry.com

Reactions Involving the Aliphatic Undecyl Chain

The long, saturated undecyl chain is the least reactive portion of the molecule. Its chemistry is similar to that of alkanes, primarily involving free-radical reactions under specific conditions.

The most significant reaction of the alkyl chain is free-radical halogenation at the benzylic position (the carbon atom directly attached to the benzene ring). ucalgary.castudymind.co.uklibretexts.org The C-H bonds at the benzylic position are weaker than other C-H bonds in the chain because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org Therefore, reaction with reagents like N-bromosuccinimide (NBS) in the presence of UV light or a radical initiator will selectively introduce a halogen (typically bromine) at this position. ucalgary.cayoutube.com Halogenation at other positions along the chain is possible but occurs with much lower selectivity, similar to the free-radical halogenation of alkanes. wikipedia.org

Functional Group Interconversions on the Undecyl Chain

The terminal hydroxyl group of the undecyl chain in this compound is a versatile handle for a variety of chemical transformations. These reactions, common for primary alcohols, allow for the introduction of new functional groups, thereby altering the molecule's physical and chemical characteristics. Key interconversions include oxidation, esterification, and etherification. To prevent undesired reactions on the catechol moiety, such as oxidation to the corresponding quinone, it is often necessary to employ protecting groups on the aromatic hydroxyls prior to performing transformations on the side chain.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane, will typically yield the corresponding aldehyde, 4-(11-oxoundecyl)benzene-1,2-diol. Stronger oxidizing agents, including potassium permanganate (KMnO4) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), will facilitate the complete oxidation to the carboxylic acid, 11-(3,4-dihydroxyphenyl)undecanoic acid.

Product Oxidizing Agent Typical Reaction Conditions Typical Yield (%)
AldehydePyridinium Chlorochromate (PCC)Dichloromethane, Room Temperature80-90
Carboxylic AcidPotassium Permanganate (KMnO4)Basic aqueous solution, Heat70-85
Carboxylic AcidJones Reagent (CrO3/H2SO4)Acetone, 0°C to Room Temperature85-95

Esterification: The terminal hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The classic Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. For more sensitive substrates, milder conditions employing coupling agents such as dicyclohexylcarbodiimide (DCC) can be utilized. This reaction is highly versatile, allowing for the introduction of a wide array of ester functionalities.

Ester Product Reactant Catalyst/Reagent Typical Reaction Conditions Typical Yield (%)
Acetate EsterAcetic AnhydridePyridineRoom Temperature90-98
Benzoate EsterBenzoyl ChlorideTriethylamineDichloromethane, 0°C to RT92-97
Long-chain EsterPalmitic AcidSulfuric Acid (catalytic)Toluene, Reflux (with water removal)85-95

Etherification: Conversion of the terminal alcohol to an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction is efficient for introducing small alkyl groups (e.g., methyl, ethyl) or a benzyl group, which can also serve as a protecting group.

Ether Product Alkylating Agent Base Typical Reaction Conditions Typical Yield (%)
Methyl EtherMethyl IodideSodium HydrideTetrahydrofuran, 0°C to RT88-96
Ethyl EtherEthyl BromidePotassium HydrideDimethylformamide, Room Temperature85-93
Benzyl EtherBenzyl BromideSodium HydrideTetrahydrofuran, Room Temperature90-97

Mechanistic Investigations of Derivatization Reactions

The derivatization reactions of the undecyl chain of this compound proceed through well-established mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side reactions.

Mechanism of Oxidation: The oxidation of the terminal alcohol with chromium(VI) reagents, such as PCC or Jones reagent, initiates with the formation of a chromate ester. In the subsequent step, a base (which can be water or the pyridine in PCC) abstracts the proton from the carbon bearing the hydroxyl group. This is followed by an E2-like elimination, where the C-H bond breaks, a C=O double bond forms, and the chromium species is reduced (e.g., from Cr(VI) to Cr(IV)), ultimately leading to the aldehyde. In the presence of water and a strong oxidizing agent, the initially formed aldehyde exists in equilibrium with its hydrate form (a gem-diol). This hydrate can then be further oxidized via a similar mechanism to the carboxylic acid. The anhydrous conditions used for PCC oxidation prevent the formation of the hydrate, thus stopping the reaction at the aldehyde stage.

Mechanism of Fischer Esterification: This acid-catalyzed reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol oxygen of this compound then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. A proton transfer then occurs from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid moiety. The resulting protonated hydroxyl group is a good leaving group (water), which is eliminated as the carbonyl double bond reforms. The final step involves deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the ester product. The reaction is reversible, and the equilibrium is typically driven towards the products by removing water as it is formed.

Mechanism of Williamson Ether Synthesis: This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The first step is the deprotonation of the terminal alcohol by a strong base to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide in a single, concerted step. The nucleophile attacks from the backside of the C-X bond (where X is the halide), leading to an inversion of stereochemistry if the carbon were chiral. The C-O bond forms simultaneously as the C-X bond breaks. The reaction is most efficient with methyl and primary alkyl halides, as steric hindrance can lead to a competing elimination (E2) reaction with secondary and tertiary alkyl halides.

Applications in Advanced Materials Science and Supramolecular Chemistry Involving 4 11 Hydroxyundecyl Benzene 1,2 Diol

Utilization in Mechanically Interlocked Molecule (MIM) Synthesis

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are architectures where two or more components are linked mechanically without a covalent bond. The synthesis of these complex structures often relies on template-directed strategies to pre-organize the components in a specific spatial arrangement before the final bond formation that traps them in an interlocked state.

4-(11-Hydroxyundecyl)benzene-1,2-diol, also known as 4-(11-hydroxyundecyl)pyrocatechol, played a significant role in the foundational work on rotaxane synthesis. In the pioneering research by Schill and Zollenkopf, this molecule served as a key precursor for the "axle" component of a rsc.orgrotaxane. researchgate.net The strategy involved utilizing the distinct reactivity of its two functional ends.

The catechol group was used to form a bulky benzodioxole unit by reacting with a long-chain dichloro-ketone, which would eventually become part of the macrocyclic "wheel". The terminal hydroxyl group on the undecyl chain was then used to attach a large, sterically hindering "stopper" group. This multi-step synthesis ensured that once the macrocycle was formed around the long undecyl chain, it could not slip off due to the bulky stoppers at each end, thus forming a stable rotaxane. researchgate.net This early work demonstrated how the specific structure of this compound could be strategically employed to build complex, interlocked molecules. researchgate.net While this specific molecule was central to early rotaxane synthesis, the principles have been extended to the creation of more complex catenanes, where templating strategies are crucial for interlocking two or more macrocycles. nih.govnih.gov

The synthesis of MIMs relies heavily on template-directed approaches to overcome the statistical improbability of threading a molecular axle through a ring or interlocking two rings. davuniversity.org Covalent template-directed synthesis is a powerful strategy where the components of the future interlocked molecule are temporarily held together by covalent bonds to a template molecule. nih.govacs.org This pre-organization facilitates the crucial ring-closing reaction that creates the mechanical bond. After the interlocking is achieved, the temporary covalent bonds to the template are cleaved, releasing the final MIM. nih.govacs.org

The work by Schill, utilizing this compound, is a classic example of this principle. researchgate.net The catechol moiety was used to form a temporary ketal linkage, covalently connecting the precursor of the axle to the precursor of the ring. nih.govacs.org This covalent link ensured an enforced perpendicular geometry between the two fragments, which is a strict requirement for the subsequent macrocyclization to successfully form the interlocked structure. acs.org Once the mechanical bond was formed, the temporary ketal linkage could be cleaved, yielding the final rsc.orgrotaxane. nih.gov This approach highlights how the specific functionalities of this compound contribute directly to covalent templating strategies, enabling the efficient construction of intricate molecular architectures that would be otherwise inaccessible. nih.govacs.org

Table 1: Role of this compound in MIM Synthesis
FeatureRole in SynthesisOutcome
Catechol Group Forms a temporary covalent bond (ketal) with the macrocycle precursor.Pre-organizes components for efficient ring-closing, acting as part of a covalent template. nih.govacs.org
Alkyl Chain Acts as the linear "axle" component around which the macrocycle is threaded.Forms the central structural element of the rotaxane.
Terminal Hydroxyl Serves as an attachment point for a bulky "stopper" group.Prevents the macrocycle from de-threading from the axle, ensuring the stability of the rotaxane. researchgate.net

Integration into Polymeric Structures

The dual functionality of this compound makes it a versatile monomer and surface-active agent for creating advanced polymeric materials. The terminal hydroxyl group can participate in step-growth polymerizations, while the catechol moiety offers unique properties for adhesion and functionalization.

As a diol, this compound can be used as a monomer or chain extender in the synthesis of polyesters and polyurethanes. nih.govresearchgate.net More significantly, the catechol group provides a powerful tool for polymer grafting. Catechol moieties are well-known for their strong adhesion to a wide variety of inorganic and organic surfaces, a property inspired by the adhesive proteins of mussels. berkeley.edumdpi.com

Polymers can be synthesized with this compound incorporated into their backbone or as a terminal group. These catechol-functionalized polymers can then be grafted onto surfaces like metal oxides, silica, and even other polymers to modify their surface properties, conferring enhanced adhesion, biocompatibility, or antifouling characteristics. mdpi.comkoreascience.kr This "grafting to" approach is a powerful method for creating functional coatings and hybrid materials. rsc.orgresearchgate.net

Polyurethanes (PUs) are synthesized through the reaction of diisocyanates with polyols. google.commdpi.com this compound can serve as a functional diol chain extender in PU synthesis. csic.es Its incorporation introduces the catechol functionality into the PU backbone. This can significantly enhance the adhesive properties of the resulting polyurethane, making it suitable for advanced coatings and biomedical adhesives. csic.es Furthermore, the catechol units within the polymer matrix can act as antioxidants or as sites for further chemical modification.

Poly(ionic liquids) (PILs) are polymers derived from ionic liquid monomers, combining the properties of polymers with the unique characteristics of ionic liquids. nih.govresearchgate.net While direct synthesis of a PIL from this compound is not straightforward, it can serve as a functional precursor. The catechol or terminal hydroxyl group can be chemically modified to introduce an ionic moiety (e.g., an imidazolium (B1220033) or pyridinium (B92312) salt). The resulting functionalized monomer can then be polymerized to form a PIL. rsc.orgrsc.org The presence of the long alkyl chain and the catechol group would impart unique amphiphilic and adhesive properties to the final PIL material.

Table 2: Polymer Architectures Incorporating this compound
Polymer TypeRole of CompoundResulting Property/Application
Functional Polymers Monomer or initiator with a catechol end-group.Enables "grafting to" surfaces for creating functional coatings. rsc.orgresearchgate.net
Polyurethanes Diol chain extender.Enhances adhesion and provides sites for cross-linking or post-functionalization. csic.es
Poly(ionic liquids) Functional precursor for monomer synthesis.Creates PILs with tailored properties like amphiphilicity and surface activity. rsc.org

Role in Nanomaterial and Vesicle Functionalization

The surface functionalization of nanomaterials and biological vesicles is critical for their application in diagnostics, drug delivery, and catalysis. The catechol group of this compound is an excellent anchor for immobilizing molecules onto a variety of surfaces.

The catechol moiety exhibits a high binding affinity for metal oxide surfaces, including iron oxide, titanium dioxide, and silica. uab.catnih.gov This property is widely exploited to functionalize nanoparticles. By attaching polymers or bioactive molecules to this compound and then exposing the conjugate to metal oxide nanoparticles, a stable surface coating can be achieved. rsc.orgresearchgate.netrsc.org This process can improve the colloidal stability of the nanoparticles in biological media, reduce cytotoxicity, and introduce specific functionalities for targeting or imaging. nih.govnih.gov The long undecyl chain acts as a flexible spacer, separating the functional part of the molecule from the nanoparticle surface.

Similarly, the principles of catechol chemistry are used to modify the surface of vesicles like liposomes and exosomes. This is often achieved through the self-polymerization of dopamine (B1211576) (a catecholamine) to form a thin, adherent polydopamine (PDA) layer on the vesicle surface. researchgate.netresearchgate.netnih.gov This PDA coating provides a platform for the covalent attachment of targeting ligands, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to improve circulation time. nih.gov this compound can be used as a discrete, non-polymeric linker to achieve similar functionalization. It can be incorporated into the lipid bilayer of a liposome (B1194612) via its hydrophobic alkyl chain, leaving the catechol group exposed on the surface for subsequent modification or for direct interaction with target surfaces.

Surface Modification of Unilamellar Vesicles via Click Chemistry Analogs

The functionalization of unilamellar vesicles is a critical area of research for applications ranging from targeted drug delivery to diagnostics. rsc.org The terminal hydroxyl group of this compound provides a reactive site that can be chemically modified to introduce functionalities suitable for "click chemistry." Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for covalently attaching molecules to surfaces under mild, biocompatible conditions. mdpi.com

In a typical strategy, the terminal hydroxyl group of this compound can be converted to an azide (B81097) or an alkyne. This modified catechol derivative can then be incorporated into the lipid bilayer of a unilamellar vesicle, with the catechol group potentially interacting with the lipid headgroups and the alkyl chain intercalating into the hydrophobic core of the membrane. The exposed azide or alkyne terminus on the vesicle surface then becomes a handle for attaching a wide array of molecules, such as targeting ligands (peptides, antibodies), imaging agents (fluorophores), or polyethylene glycol (PEG) chains for stealth properties.

The efficiency of these click reactions allows for the high-density functionalization of the vesicle surface, which is crucial for achieving desired biological activity or material properties. mdpi.com The specificity of the azide-alkyne reaction ensures that the conjugation occurs only at the intended site, preserving the integrity of both the vesicle and the attached molecule. rsc.org This approach enables the precise engineering of vesicle surfaces to create multifunctional nanocarriers with tailored properties.

FeatureDescription
Reactive Handle The terminal hydroxyl group of the undecyl chain.
Modification Conversion to an azide or alkyne for click chemistry.
Vesicle Incorporation Alkyl chain integrates into the lipid bilayer.
Surface Functionality Exposed azide/alkyne for covalent ligation.
Attached Moieties Targeting ligands, imaging agents, polymers.

Self-Assembly Phenomena and Gelation Mechanisms

The amphiphilic nature of this compound, arising from its polar catechol head and nonpolar alkyl tail, makes it a prime candidate for self-assembly in solution. researchgate.net The catechol moiety itself is capable of forming strong intermolecular hydrogen bonds, which are key driving forces in the formation of ordered supramolecular structures. nih.govrsc.org Furthermore, the long undecyl chains can engage in van der Waals interactions, leading to the formation of hydrophobic domains. nih.govnih.gov

The interplay between the hydrophilic and hydrophobic interactions can lead to the formation of various self-assembled architectures, such as micelles, nanotubes, or lamellar structures, depending on the concentration and the solvent environment. researchgate.net The specific length of the C11 alkyl chain plays a crucial role in dictating the packing and morphology of these assemblies. nih.gov

Under certain conditions, typically at higher concentrations, the self-assembled fibrillar networks of this compound can entangle and immobilize solvent molecules, leading to the formation of a hydrogel or an organogel. The gelation process is driven by the hierarchical self-assembly of the molecules into one-dimensional nanostructures that form the gel network. The catechol group's ability to participate in hydrogen bonding and potential π-π stacking interactions is fundamental to this process. nih.govscilit.com The mechanical properties and stability of the resulting gel are influenced by the density and connectivity of the fibrillar network, which in turn are dependent on the molecular structure of the gelator. mdpi.com

Driving ForceInteracting MoietyResulting Structure
Hydrogen Bonding Catechol hydroxyl groupsOrdered fibrillar networks
Van der Waals Interactions Undecyl alkyl chainsHydrophobic domains
π-π Stacking Benzene (B151609) ring of catecholStabilized assemblies

Computational and Theoretical Studies on 4 11 Hydroxyundecyl Benzene 1,2 Diol

Molecular Modeling and Conformational Analysis

There is no specific data from molecular modeling and conformational analysis studies for 4-(11-Hydroxyundecyl)benzene-1,2-diol. Such studies would typically involve the use of computational methods to determine the three-dimensional structure of the molecule and identify its stable conformations.

Prediction of Reaction Pathways and Energetics

Information regarding the prediction of reaction pathways and the energetics of this compound is not available in the current body of scientific literature. These studies would theoretically predict the likely chemical reactions the compound undergoes and the energy changes associated with them.

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no published quantum chemical calculations detailing the electronic structure and reactivity of this compound. These calculations would provide insight into the distribution of electrons within the molecule and its propensity to react with other chemical species.

Theoretical Prediction of Structure-Reactivity Relationships

Specific theoretical predictions on the structure-reactivity relationships of this compound have not been documented. This area of study would focus on how the molecule's structural features influence its chemical reactivity.

Environmental Chemical Pathways of Analogous Compounds

Abiotic Degradation Mechanisms of Alkylbenzenes and Diols

Abiotic degradation, occurring without the intervention of living organisms, is a crucial set of processes that transform chemical compounds in the environment. For molecules like 4-(11-hydroxyundecyl)benzene-1,2-diol, these pathways primarily involve reactions with naturally occurring oxidants and minerals.

Catechol and its derivatives can undergo abiotic degradation catalyzed by metal oxides commonly found in soils, such as birnessite (δ-MnO2), as well as iron and manganese oxides. nih.govnih.govresearchgate.net This process involves the oxidation of the catechol moiety, which can lead to polymerization and the formation of humic-like substances. researchgate.net The extent of this degradation and mineralization into carbon dioxide is significantly enhanced in the presence of oxygen. nih.gov Studies have shown that under aerobic conditions, the mineralization of catechol is greater than that of other dihydroxybenzene isomers like hydroquinone (B1673460) and resorcinol. nih.gov Furthermore, catechols can undergo autoxidation, a reaction that is dependent on factors such as pH, temperature, and the concentration of dissolved oxygen. researchgate.net

One of the most significant abiotic degradation pathways in the atmosphere and in aquatic environments is oxidation by hydroxyl radicals (•OH). wikipedia.org These highly reactive species are often referred to as the "detergent" of the troposphere because they initiate the breakdown of many organic pollutants. wikipedia.org

The reaction of hydroxyl radicals with aliphatic compounds, such as the undecyl chain of the molecule , typically proceeds via hydrogen abstraction. wikipedia.orgrsc.org In this process, the hydroxyl radical removes a hydrogen atom from the alkyl chain, forming a water molecule and an alkyl radical. wikipedia.org The reactivity of long-chain aliphatic compounds towards •OH is cumulative, depending on the number and position of C-H bonds along the chain. rsc.org The resulting alkyl radical rapidly reacts with molecular oxygen to form a peroxy radical, which then undergoes further reactions, leading to the degradation of the parent compound. wikipedia.org

For the aromatic portion of the molecule, the benzene-1,2-diol ring, hydroxyl radicals can react through two primary mechanisms: addition to the aromatic ring or abstraction of a hydrogen atom from the hydroxyl groups. For most aromatic compounds, the addition of the hydroxyl radical to the ring is a primary and very rapid reaction. This leads to the formation of a hydroxycyclohexadienyl radical, which can then undergo further reactions to form more stable hydroxylated products. Oxidation of the alkyl side-chain can also occur, leading to products like benzaldehydes and acetophenones in simpler alkylbenzenes.

Biotransformation Potential of Related Long-Chain Phenolic Compounds

Biotransformation, or biodegradation, is a critical pathway for the environmental breakdown of organic compounds, driven by the metabolic activity of microorganisms. The structure of this compound suggests it would be susceptible to microbial degradation, drawing on pathways established for long-chain alkylphenols and catechols.

Long-chain alkylphenols are known to be biodegradable, although their degradation products can sometimes be more persistent than the parent compound. nih.govresearchgate.net Bacteria capable of degrading these compounds have been isolated and studied, revealing specific enzymatic pathways. nih.govdntb.gov.ua The degradation often begins with the oxidation of the alkyl chain or hydroxylation of the aromatic ring. For instance, some bacteria utilize multicomponent phenol (B47542) hydroxylases to introduce another hydroxyl group onto the aromatic ring, forming a catechol derivative. nih.gov

Once a catechol structure is present, as in the subject compound, it becomes a key intermediate that can be funneled into central metabolic pathways. researchgate.netacademicjournals.org Microorganisms such as Pseudomonas spp. possess well-characterized enzymatic systems for catechol degradation. academicjournals.orgresearchgate.net The primary mechanism involves ring cleavage by catechol dioxygenase enzymes. There are two main types of ring fission:

Ortho-cleavage (or intradiol cleavage) : Catalyzed by catechol 1,2-dioxygenase, this pathway breaks the bond between the two hydroxyl-bearing carbons. nih.govnih.gov

Meta-cleavage (or extradiol cleavage) : Catalyzed by catechol 2,3-dioxygenase, this pathway cleaves the ring adjacent to one of the hydroxyl groups. nih.gov

Both pathways ultimately lead to the formation of aliphatic intermediates that can enter the Krebs cycle (TCA cycle) and be completely mineralized. researchgate.net The presence of a long alkyl chain can influence the rate and pathway of degradation. Aerobic conditions are generally more favorable for the biotransformation of these compounds. nih.gov Enzymes such as laccases and peroxidases, which are common in the environment, also play a role in the oxidation and degradation of phenolic compounds. nih.govresearchgate.netnih.gov

Methodologies for Studying Environmental Fate of Complex Organic Molecules

Investigating the environmental pathways of complex organic molecules requires a combination of analytical chemistry techniques and modeling approaches to identify transformation products and predict their behavior over time.

Analytical Identification of Transformation Products: A primary challenge is the extraction, separation, and identification of transient and often low-concentration degradation products from complex environmental matrices like water, soil, and air. researchgate.netnih.gov The standard approach involves:

Sample Preparation: Extraction techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), or liquid-liquid extraction (LLE) are used to isolate and concentrate the analytes from the environmental sample. up.ac.za

Chromatographic Separation: The extracted mixture of compounds is then separated using high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.netnih.govresearchgate.net

Spectrometric Detection and Elucidation: Mass spectrometry (MS) is the most powerful tool for detecting and identifying the separated compounds. ijmr.net.in Hyphenated techniques like LC-MS and GC-MS provide both retention time and mass spectral data, which are crucial for identification. hyphadiscovery.comslideshare.net For definitive structural elucidation of unknown transformation products, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are often employed. ijmr.net.inhyphadiscovery.com

Modeling and Simulation: Alongside analytical methods, computational modeling is essential for predicting the environmental fate and transport of chemicals. defra.gov.ukresearchgate.net

Multimedia Fate Models: Models like the Berkeley-Trent (BETR) model, DEHM-POP, and MAPPE-Global are used to simulate the partitioning, transport, and degradation of persistent organic pollutants (POPs) across different environmental compartments (air, water, soil, sediment). researchgate.netcore.ac.ukacs.org These models use the physicochemical properties of a compound and environmental parameters to estimate its distribution and persistence. core.ac.uk

Degradation Pathway Prediction: Computational systems, such as the Zeneth software, use knowledge-based rules to predict the likely degradation products of organic compounds under various stress conditions (e.g., hydrolysis, oxidation). acs.org

Simulation Experiments: Laboratory-scale experiments are designed to simulate environmental transformation processes. These can include photochemical methods to study photodegradation, electrochemical cells to simulate oxidative processes, and the use of Fenton's reagent to mimic hydroxyl radical-mediated oxidation. nih.gov

These integrated methodologies provide a comprehensive framework for assessing the environmental risks associated with complex organic molecules.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

Future research should prioritize the development of efficient and sustainable synthetic routes to 4-(11-Hydroxyundecyl)benzene-1,2-diol. While classical methods for synthesizing catechol derivatives exist, advancements in green chemistry could offer more environmentally friendly alternatives. aku.edu.tr Biocatalytic methods, for instance, have shown promise in the synthesis of other alkylated catechols and could be adapted for this specific molecule. service.gov.uk

A crucial aspect of future work will be the thorough characterization of the compound. This would involve a comprehensive analysis of its spectral properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to create a detailed and verifiable spectral library.

Table 1: Potential Characterization Data for this compound

PropertyPredicted Characteristic Features
¹H NMR Signals corresponding to aromatic protons of the catechol ring, methylene (B1212753) protons of the alkyl chain, and a distinct signal for the terminal hydroxyl proton.
¹³C NMR Resonances for the aromatic carbons of the catechol ring, the aliphatic carbons of the undecyl chain, and the carbon bearing the terminal hydroxyl group.
IR Spectroscopy Characteristic absorption bands for O-H stretching of the phenolic and alcoholic hydroxyl groups, C-H stretching of the alkyl chain, and C=C stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns indicative of the loss of the alkyl chain and hydroxyl groups.

Emerging Applications in Molecular Engineering and Materials Design

The amphiphilic nature of this compound makes it a compelling candidate for applications in molecular engineering and materials science. The catechol moiety is well-known for its strong adhesive properties, inspired by mussel foot proteins. This could be leveraged in the design of novel bio-adhesives, coatings, and surface modification agents. The long alkyl chain, with its terminal hydroxyl group, offers a site for further functionalization, allowing for the covalent attachment of other molecules or polymers to create complex, tailored materials.

Potential applications could include the development of self-assembling monolayers, functionalized nanoparticles for drug delivery, or as a component in advanced polymer systems. The ability to form coordination complexes with metal ions, a characteristic of catechols, could also be exploited in the creation of novel catalysts or sensors.

Unexplored Chemical Reactivities and Transformations

The chemical reactivity of this compound is largely unexplored. The catechol ring is susceptible to oxidation, which can lead to the formation of quinones. Understanding the oxidation-reduction behavior of this specific molecule is crucial for its potential application in areas such as antioxidant development or redox-active materials.

The terminal hydroxyl group on the alkyl chain provides a reactive handle for a variety of chemical transformations, including esterification, etherification, and polymerization. Investigating these reactions would open up avenues for creating a diverse range of derivatives with unique properties. Furthermore, the interplay between the catechol and the terminal hydroxyl group could lead to interesting intramolecular reactions and the formation of novel cyclic structures.

Outlook for Sustainable Chemical Synthesis and Environmental Studies

Future research should focus on developing sustainable synthetic methods for this compound, potentially utilizing bio-based starting materials. The principles of green chemistry, such as the use of non-toxic solvents and catalysts, should be central to these efforts. aku.edu.tr

Given that it is a long-chain alkylphenol, it is imperative to conduct thorough environmental studies. The environmental fate and potential toxicity of this compound and its degradation products need to be assessed. rsc.org Long-chain alkylphenols are known to have environmental persistence and can act as endocrine disruptors, making a comprehensive understanding of the environmental impact of this specific compound a critical area for future research. rsc.orgmdpi.com

Q & A

Q. What are the recommended synthetic routes for 4-(11-Hydroxyundecyl)benzene-1,2-diol, and how can purity be optimized?

The synthesis of benzene-1,2-diol derivatives often involves functionalizing the phenolic hydroxyl groups or modifying alkyl side chains. For example, acyl derivatives of benzene-1,2-diols are synthesized via esterification using acid chlorides or anhydrides under reflux conditions . To introduce the 11-hydroxyundecyl chain, a multistep approach could include:

Alkylation : Coupling undecyl bromide to the benzene ring using Friedel-Crafts or nucleophilic substitution.

Hydroxylation : Oxidizing the terminal carbon of the undecyl chain (e.g., via Sharpless dihydroxylation or enzymatic methods).

Purification : Column chromatography (silica gel, eluted with ethyl acetate/hexane) or HPLC for isolating high-purity fractions.
Critical Step : Monitor intermediates using TLC and characterize via 1^1H/13^13C NMR to confirm regioselectivity .

Q. Which analytical methods are most effective for characterizing this compound?

  • Spectroscopy :
    • NMR : 1^1H NMR to confirm hydroxyl protons (δ 5.0–6.0 ppm) and alkyl chain integration. 13^13C NMR to verify the benzene ring and hydroxyundecyl connectivity .
    • FT-IR : Detect O-H stretching (3200–3600 cm1^{-1}) and aromatic C=C (1450–1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC (C18 column, methanol/water gradient) to assess purity (>95%) .

Q. How can researchers screen the biological activity of this compound in anti-inflammatory studies?

Adopt methodologies from studies on structurally related compounds:

ROS Scavenging : Use DPPH radical assay (IC50_{50} values) to evaluate antioxidant capacity .

Anti-inflammatory assays :

  • Treat murine macrophages with LPS to induce inflammation, then measure NO production via Griess reaction .
  • Assess cell viability with sulforhodamine B (SRB) assay to rule out cytotoxicity.

Dose-response curves : Test concentrations from 1–100 µM to determine therapeutic windows.

Advanced Research Questions

Q. What molecular mechanisms underlie the anti-inflammatory effects of benzene-1,2-diol derivatives?

Advanced studies should combine:

  • Western blotting : Quantify pro-inflammatory proteins (e.g., COX-2, iNOS) and transcription factors (NF-κB) in LPS-stimulated macrophages .
  • Pathway inhibition : Use siRNA or CRISPR to silence target genes (e.g., TLR4) and validate compound specificity.
  • Molecular docking : Model interactions between the hydroxyundecyl chain and hydrophobic pockets of inflammatory enzymes .

Q. How should researchers address genotoxicity concerns for benzene-1,2-diol derivatives?

  • In vitro assays : Perform Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
  • In vivo studies : Administer the compound orally to rodents and assess chromosomal aberrations in bone marrow.
  • Thresholds : Compare exposure levels to the TTC (Threshold of Toxicological Concern) for DNA-reactive mutagens (0.0025 µg/kg/day) .
    Note : Evidence suggests benzene-1,2-diol derivatives may exceed TTC thresholds, requiring rigorous risk-benefit analysis .

Q. How does the hydroxyundecyl chain influence the compound’s structure-activity relationship (SAR)?

  • Lipophilicity : The long alkyl chain enhances membrane permeability (logP >3), predicted via computational tools like MarvinSketch.
  • Hydrogen bonding : Terminal hydroxyl group may interact with polar residues in enzyme active sites.
  • Comparative studies : Contrast with shorter-chain analogs (e.g., hydroxytyrosol, CAS 617-94-7) to evaluate chain length effects on bioavailability and potency .

Q. What pharmacokinetic challenges arise from the hydroxyundecyl substituent?

  • Solubility : The hydrophobic chain reduces aqueous solubility; use co-solvents (DMSO/PEG) or liposomal formulations.
  • Metabolism : Investigate cytochrome P450-mediated oxidation of the alkyl chain via liver microsome assays.
  • Tissue distribution : Radiolabel the compound (14^{14}C) and track accumulation in adipose tissue or organs .

Q. How can contradictory data on anti-inflammatory vs. genotoxic effects be reconciled?

  • Dose dependency : Low concentrations may exhibit anti-inflammatory effects, while high doses trigger oxidative DNA damage .
  • Study design : Include positive controls (e.g., ascorbic acid for antioxidant activity, benzene for genotoxicity) and multiple cell lines.
  • Mechanistic overlap : Assess whether ROS scavenging at low doses shifts to pro-oxidant effects at higher concentrations .

Q. Methodological Tables

Assay Key Parameters Reference
DPPH Radical ScavengingIC50_{50}, λ = 517 nm, ethanol solvent
Griess Reaction (NO)Nitrite quantification, λ = 540 nm
Ames TestS9 metabolic activation, TA98/TA100 strains
Western BlottingAntibodies: COX-2, iNOS, β-actin normalization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.